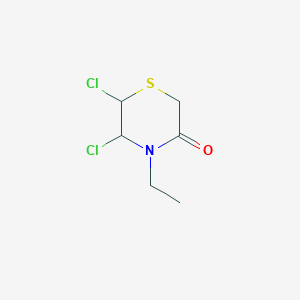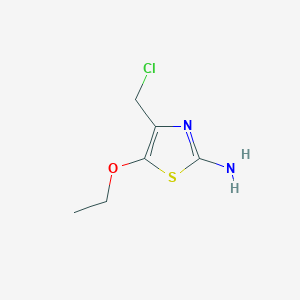
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an ethoxy group at the 5-position, and an amino group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine typically involves the chloromethylation of a thiazole precursor. One common method is the reaction of 5-ethoxy-1,3-thiazol-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons of the thiazole ring, followed by rearomatization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-5-methyl-1,3-thiazol-2-amine
- 4-(Chloromethyl)-5-phenyl-1,3-thiazol-2-amine
- 4-(Chloromethyl)-5-isopropyl-1,3-thiazol-2-amine
Uniqueness
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes. Additionally, the combination of the chloromethyl and ethoxy groups can provide a unique profile of chemical reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
89866-89-7 |
|---|---|
Molecular Formula |
C6H9ClN2OS |
Molecular Weight |
192.67 g/mol |
IUPAC Name |
4-(chloromethyl)-5-ethoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2OS/c1-2-10-5-4(3-7)9-6(8)11-5/h2-3H2,1H3,(H2,8,9) |
InChI Key |
BQMPLOXSVGEEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(S1)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




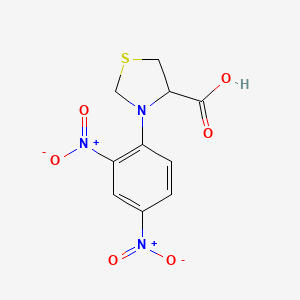
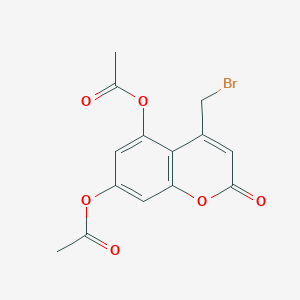
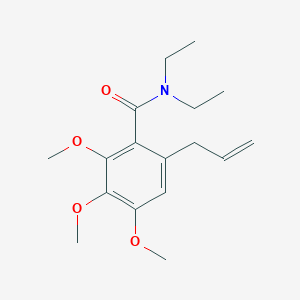
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
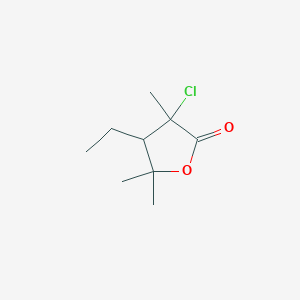
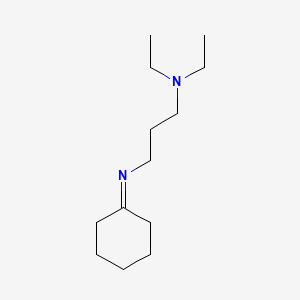
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
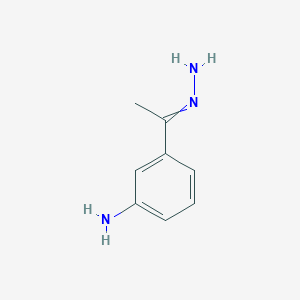
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
